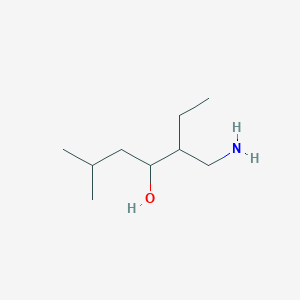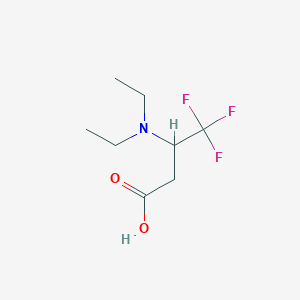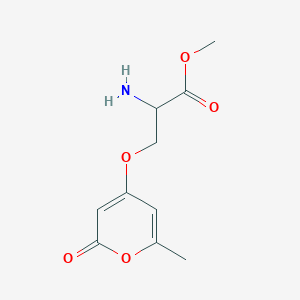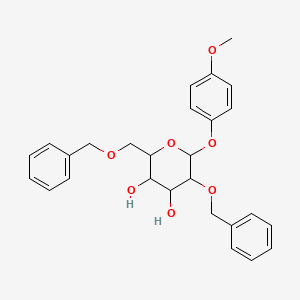![molecular formula C12H22N2 B13637148 [2-(Adamantan-1-yl)ethyl]hydrazine CAS No. 937650-37-8](/img/structure/B13637148.png)
[2-(Adamantan-1-yl)ethyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Adamantan-1-yl)ethyl]hydrazine is a chemical compound that features an adamantane moiety attached to an ethyl hydrazine group Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity and bulk to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Adamantan-1-yl)ethyl]hydrazine typically involves the reaction of adamantane derivatives with hydrazine or its derivatives. One common method includes the alkylation of adamantane with ethyl bromide, followed by the reaction with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Adamantan-1-yl)ethyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-based ketones or alcohols, while substitution reactions can produce a variety of functionalized adamantane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Adamantan-1-yl)ethyl]hydrazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has been explored for its potential as a pharmacophore. The adamantane moiety is known for its ability to enhance the stability and bioavailability of drugs, making this compound a candidate for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, that benefit from the rigidity and stability imparted by the adamantane structure.
Mécanisme D'action
The mechanism of action of [2-(Adamantan-1-yl)ethyl]hydrazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The adamantane moiety can enhance the binding affinity and specificity of the compound for its target, while the hydrazine group can participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylamine: Similar in structure but with an amine group instead of a hydrazine group.
2-(Adamantan-1-yl)ethanol: Features an alcohol group instead of a hydrazine group.
Adamantane-1-carboxylic acid: Contains a carboxylic acid group attached to the adamantane moiety.
Uniqueness
[2-(Adamantan-1-yl)ethyl]hydrazine is unique due to the presence of both the adamantane and hydrazine functionalities. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
937650-37-8 |
|---|---|
Formule moléculaire |
C12H22N2 |
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
2-(1-adamantyl)ethylhydrazine |
InChI |
InChI=1S/C12H22N2/c13-14-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,14H,1-8,13H2 |
Clé InChI |
DUCSBHMQZWKCDF-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)





![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate](/img/structure/B13637122.png)



![(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13637145.png)
